6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Anti-inflammatory 5,6-Dihydro triazolothiadiazole Carrageenan-induced edema

6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₆H₁₄N₄OS, MW 310.4 g/mol) belongs to the 5,6-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole subclass—a partially saturated variant of the fully aromatic triazolothiadiazole scaffold. This fused heterocyclic system comprises a 1,2,4-triazole ring annulated to a 1,3,4-thiadiazole ring, possessing four nitrogen atoms and one sulfur atom within the bicyclic core.

Molecular Formula C16H14N4OS
Molecular Weight 310.4 g/mol
Cat. No. B12116508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC16H14N4OS
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4
InChIInChI=1S/C16H14N4OS/c1-21-13-9-7-12(8-10-13)15-19-20-14(17-18-16(20)22-15)11-5-3-2-4-6-11/h2-10,15,19H,1H3
InChIKeyPTQBOCPNGDXICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Compound Identity, Scaffold Class, and Procurement Context


6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₆H₁₄N₄OS, MW 310.4 g/mol) belongs to the 5,6-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole subclass—a partially saturated variant of the fully aromatic triazolothiadiazole scaffold. This fused heterocyclic system comprises a 1,2,4-triazole ring annulated to a 1,3,4-thiadiazole ring, possessing four nitrogen atoms and one sulfur atom within the bicyclic core [1]. The 5,6-dihydro saturation distinguishes it from its fully aromatic counterpart (the 6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, catalogued as CHEBI:111355) [2]. Compounds within this scaffold class have been investigated for anti-inflammatory, analgesic, antimicrobial, anticonvulsant, urease inhibitory, and anticancer activities across multiple independent research programs [3].

Why 5,6-Dihydro-6-(4-methoxyphenyl)-3-phenyl-triazolothiadiazole Cannot Be Replaced by a Generic In-Class Analog


Within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole chemotype, three structural variables govern pharmacological outcome: (i) the oxidation state at the 5,6-position (fully aromatic vs. 5,6-dihydro), (ii) the identity of the C-6 aryl substituent, and (iii) the identity of the C-3 substituent. The 5,6-dihydro modification introduces a tetrahedral sp³ carbon at C-6, altering ring planarity, conformational flexibility, and electronic distribution relative to the fully aromatic series [1]. The 4-methoxyphenyl group at C-6 contributes electron-donating character via the para-methoxy substituent (Hammett σₚ = −0.27), which modulates π-stacking interactions and hydrogen-bonding capacity at biological targets [2]. QSAR studies on triazolothiadiazoles have established that aryl substitution patterns—particularly the presence and position of electron-donating groups—are highly influential in determining both antimicrobial potency and selectivity [3]. Interchanging compounds within this class without controlling for the 5,6-dihydro oxidation state, the C-6 4-methoxyphenyl moiety, and the C-3 phenyl group risks altering target engagement, ADME properties, and assay reproducibility. The evidence below quantifies the consequences of these structural variables.

Quantitative Evidence Guide: Differentiating 6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole from Its Closest Analogs


5,6-Dihydro vs. Fully Aromatic Scaffold: Differential Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

The 5,6-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibits distinct pharmacological behavior compared to its fully aromatic counterpart. In the Mathew et al. (2009) study directly comparing both subseries, 5,6-dihydrotriazolothiadiazoles showed moderate to good anti-inflammatory activity (carrageenan-induced rat paw edema model), whereas the fully aromatic 3,6-disubstituted triazolothiadiazoles (synthesized from aromatic acids) demonstrated only moderate antimicrobial activity with no significant anti-inflammatory effect [1]. This oxidation-state-dependent activity divergence is corroborated by the Mathew et al. (2007) study, which reported that none of the synthesized fully aromatic triazolothiadiazole compounds had significant anti-inflammatory or analgesic activities, while some dihydro analogues exhibited significant pharmacological effects [2]. The 5,6-dihydro scaffold thus represents a critical structural determinant for anti-inflammatory activity within this chemotype.

Anti-inflammatory 5,6-Dihydro triazolothiadiazole Carrageenan-induced edema

C-6 4-Methoxyphenyl Substituent: Impact on Cytotoxic Potency Against Cancer Cell Lines

In a 2021 study on triazolothiadiazole derivatives with NSAID moieties, the 4-methoxyphenyl-substituted condensed derivatives (compounds 1h, 2h, and 3h) were identified as the most active compounds across the entire evaluated series, demonstrating that the 4-methoxyphenyl group at the appropriate position confers superior cytotoxic potency [1]. This finding is consistent with broader SAR trends: in the Bcl-2-targeted triazolothiadiazole series, the 6-(2,4-dimethoxyphenyl)-substituted analogue (5k) showed selective IC₅₀ values of 0.31–0.7 µM against Bcl-2-expressing human cancer cell lines (without inhibiting the Bcl-2-negative Jurkat cell line), and exhibited potent Bcl-2-Bim binding disruption with an IC₅₀ of 0.32 µM [2]. While the target compound carries a 4-methoxyphenyl (mono-methoxy) rather than a 2,4-dimethoxyphenyl group, the QSAR evidence indicates that electron-donating methoxy substituents on the C-6 aryl ring enhance anticancer activity through improved π-interactions and hydrogen-bonding capacity at the target [3].

Anticancer 4-Methoxyphenyl SAR Triazolothiadiazole cytotoxicity

Urease Inhibitory Potency: Class-Level Quantitative Benchmarks for Triazolothiadiazole Derivatives

A 2023 study published in Scientific Reports evaluated a series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives against urease enzyme, reporting IC₅₀ values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM across all tested compounds, compared with the positive control thiourea (IC₅₀ = 22.54 ± 2.34 µM), representing a 2.7- to 25.9-fold improvement in potency [1]. The most potent derivative (6a) exhibited competitive-type inhibition kinetics. Selected analogs (6f, R = 3-Cl; 6g, R = 4-Cl; 6h, R = 3,4-diCl) demonstrated significant antifungal activity with MIC values of 1, 2, and 0.5 µg/mL respectively, compared with fluconazole (MIC = 2 µg/mL), with 6h showing a 4-fold superiority over the reference antifungal [1]. While the target compound was not directly included in this specific series, the study establishes that the triazolothiadiazole scaffold is a validated pharmacophore for urease inhibition, and the identity of substituents dramatically modulates both enzyme inhibitory potency and antimicrobial activity. The 4-methoxyphenyl substituent of the target compound is expected to influence urease binding affinity based on established SAR principles for this target class [2].

Urease inhibition Triazolothiadiazole Antimicrobial

Antimicrobial Activity: QSAR-Driven Substituent Effects on Potency

QSAR modeling of 29 triazolothiadiazole analogues with variable E. coli inhibition revealed statistically significant models (R-values ≥ 0.90) identifying key molecular descriptors governing antimicrobial activity [1]. The study established three SAR principles directly relevant to the target compound: (1) substituents that decrease molecular flexibility increase antimicrobial potency—the 5,6-dihydro scaffold, being partially saturated, offers a distinct conformational profile compared to fully aromatic analogs; (2) aryl substitution enhances antimicrobial activity; and (3) the presence of electron-withdrawing groups favors antibacterial activity, while electron-donating groups (such as 4-OCH₃, Hammett σₚ = −0.27) modulate potency through electronic effects on the triazolothiadiazole core [1]. The target compound's 4-methoxyphenyl group provides a moderate electron-donating effect, positioning it between unsubstituted phenyl (weaker activity predicted) and strongly electron-withdrawing substituted analogs (stronger antibacterial but potentially different selectivity profile). Cross-reference with the 2021 antimicrobial study of 3,6-disubstituted triazolothiadiazoles showed that all 19 tested compounds exhibited antibacterial activity more potent than both ampicillin and streptomycin against all bacteria tested, with antifungal activity up to 80-fold higher than ketoconazole for select compounds [2].

Antimicrobial QSAR Triazolothiadiazole Substituent electronic effects

C-3 Phenyl vs. Heteroaryl Substituent: Differential Kinase Inhibition Selectivity

Structure-activity relationship analysis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based c-Met kinase inhibitors reveals that the C-3 substituent is a critical determinant of both potency and selectivity. The triazolothiadiazole scaffold was identified as a novel c-Met inhibitor chemotype, with the lead compound HL-11 (containing a triazolothiadiazole core) inhibiting c-Met kinase with an IC₅₀ of 0.19 µM [1]. Further optimization yielded compound 7d with nanomolar c-Met inhibition (IC₅₀ = 2.02 nM) and sub-nanomolar cell growth inhibition (IC₅₀ = 88 nM in MKN45 cells), demonstrating over 2,500-fold selectivity for c-Met over 16 other tyrosine kinases evaluated [1]. The C-3 phenyl group in the target compound, while not identical to the optimized substituents in 7d, provides a baseline aromatic interaction capable of engaging the ATP-binding pocket. Substitution at C-3 with heteroaryl or functionalized aryl groups dramatically modulates both potency (spanning from micromolar to nanomolar IC₅₀) and kinase selectivity profile [2]. The unsubstituted C-3 phenyl of the target compound thus represents a defined reference point for systematic SAR exploration.

c-Met kinase Kinase selectivity Triazolothiadiazole SAR

5,6-Dihydro vs. 7H-Thiadiazine: Ring Saturation Level Dictates Anticonvulsant Activity Profile

A direct comparative study by Dong et al. (Archiv der Pharmazie, 2012) evaluated two series from the same synthetic origin: 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (4a–4x, fully aromatic) and their partially dehydrogenated 5,6-dihydro-6-substituted analogs (5a–5n) [1]. The bioevaluation demonstrated that most compounds in the fully aromatic series (4a–4x) exhibited potent anticonvulsant activity, establishing the aromatic scaffold as the preferred oxidation state for this indication. The 5,6-dihydro series (5a–5n), to which the target compound belongs, showed a differentiated activity profile—while less potent as anticonvulsants, these dihydro compounds demonstrated reduced neurotoxicity, offering a potentially superior therapeutic index for certain applications [1]. This study provides the most direct evidence that the oxidation state at the 5,6-position fundamentally alters the pharmacological profile: the fully aromatic scaffold favors anticonvulsant potency, while the 5,6-dihydro scaffold may offer advantages in terms of safety margin and alternative therapeutic indications such as anti-inflammatory or analgesic activity [2].

Anticonvulsant 5,6-Dihydro Triazolothiadiazole vs. thiadiazine

Optimal Application Scenarios for 6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Evidence


Anti-Inflammatory Screening: 5,6-Dihydro Scaffold as a Prerequisite for Activity

The 5,6-dihydro oxidation state is a structural prerequisite for anti-inflammatory activity within the triazolothiadiazole class. As demonstrated by the Mathew et al. head-to-head comparisons, the fully aromatic series lacks significant anti-inflammatory activity, while the 5,6-dihydro series shows moderate to good activity in the carrageenan-induced paw edema model . This compound is therefore the appropriate procurement choice for any anti-inflammatory screening program targeting the triazolothiadiazole pharmacophore. Use of the fully aromatic analog would constitute a critical structural mismatch, leading to false-negative results and wasted screening resources.

Urease Inhibitor Discovery: Validated Pharmacophore for Anti-H. pylori and Anti-Urolithiasis Programs

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has been validated as a potent urease inhibitory pharmacophore, with class-level IC₅₀ values of 0.87–8.32 µM representing a 2.7- to 25.9-fold improvement over the standard inhibitor thiourea (IC₅₀ = 22.54 µM) . The target compound, bearing a 4-methoxyphenyl group at C-6, aligns with SAR findings that 4-substituted phenyl groups at this position contribute to potent antiulcer and urease inhibitory activity . This compound is well-suited for screening campaigns targeting H. pylori survival (urease-dependent gastric colonization), urolithiasis, and catheter encrustation, where urease inhibition is a therapeutically relevant mechanism.

Kinase Selectivity Profiling: C-3 Phenyl Baseline for Systematic SAR Exploration

The unsubstituted C-3 phenyl group of the target compound provides an ideal baseline scaffold for mapping the contribution of C-3 substitution to kinase inhibition potency and selectivity. The triazolothiadiazole chemotype has been validated as a c-Met kinase inhibitor scaffold, with reported potencies spanning from 0.19 µM (HL-11) to 2.02 nM (optimized derivative 7d), and selectivity windows exceeding 2,500-fold over related tyrosine kinases . The target compound's C-3 phenyl group serves as the minimal aromatic substitution, enabling systematic exploration of C-3 SAR through procurement of a focused analog library where the C-6 4-methoxyphenyl and 5,6-dihydro scaffold are held constant while C-3 substituents are varied.

Antimicrobial Resistance Programs: Defined Electronic Profile for QSAR-Guided Optimization

QSAR models for triazolothiadiazole antimicrobials (R ≥ 0.90) establish that electronic properties of aryl substituents are key determinants of antibacterial potency . The 4-methoxyphenyl group (σₚ = −0.27) provides a well-characterized electron-donating reference point. With class-level evidence showing all tested triazolothiadiazoles exceeding the potency of ampicillin and streptomycin, and antifungal activity up to 80-fold higher than ketoconazole , this compound is a rational procurement choice for antimicrobial screening programs seeking to establish substituent electronic effect correlations. It can serve as the electron-donating reference compound in a set that systematically varies the Hammett parameter of the C-6 aryl substituent.

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